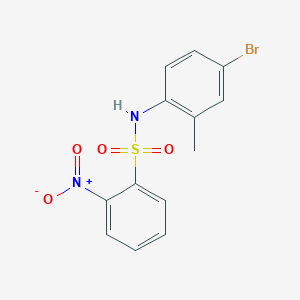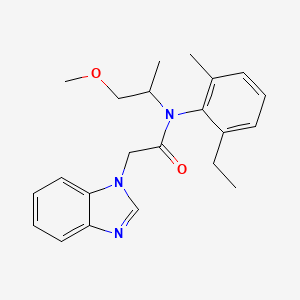
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and exhibits a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase enzymes are important for the regulation of pH and the transport of carbon dioxide in the body. This compound binds to the active site of carbonic anhydrase enzymes, preventing them from carrying out their normal function. This inhibition of carbonic anhydrase activity has been shown to have a range of physiological effects, including the regulation of blood pH and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase enzymes, which are important for the regulation of pH and the transport of carbon dioxide in the body. This inhibition has been shown to reduce intraocular pressure, making this compound a potential treatment for glaucoma. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. It has also been extensively studied, making it a well-characterized compound. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new synthesis methods that can produce this compound with an even higher yield. Another direction is the investigation of the potential use of this compound as a treatment for glaucoma and other inflammatory diseases. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its effects on carbonic anhydrase enzymes and other physiological processes.
Méthodes De Synthèse
Several methods have been developed for the synthesis of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One of the most commonly used methods involves the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. This reaction produces this compound as a white solid with a high yield. Other methods include the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl azide, or the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl isocyanate. These methods have also been shown to produce this compound with a high yield.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a unique mechanism of action that involves binding to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of carbonic anhydrase activity, which is important for a range of physiological processes. This compound has been used in a variety of research fields, including biochemistry, pharmacology, and neuroscience.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-8-10(14)6-7-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQQMKKABZDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)
![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)




![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)